3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate
Description
3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate is a complex organic compound that features a combination of nitrobenzamido, bromophenyl, and piperidine-sulfonyl groups
Properties
Molecular Formula |
C25H22BrN3O7S |
|---|---|
Molecular Weight |
588.4 g/mol |
IUPAC Name |
[3-[(4-nitrobenzoyl)amino]phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H22BrN3O7S/c26-22-12-9-18(15-23(22)37(34,35)28-13-2-1-3-14-28)25(31)36-21-6-4-5-19(16-21)27-24(30)17-7-10-20(11-8-17)29(32)33/h4-12,15-16H,1-3,13-14H2,(H,27,30) |
InChI Key |
ILTAOUJPLWSBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-nitrobenzamido phenyl and 4-bromo-3-(piperidine-1-sulfonyl)benzoic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes or receptors, modulating their activity. The bromophenyl and piperidine-sulfonyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate is unique due to the combination of functional groups that confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
